ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15721030
InChI: InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-8-10-20(11-9-19)37-16(3)31)26(33)23(39-28)14-18-7-12-21(38-17(4)32)22(13-18)35-5/h7-14,25H,6H2,1-5H3/b23-14+
SMILES:
Molecular Formula: C28H26N2O8S
Molecular Weight: 550.6 g/mol

ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15721030

Molecular Formula: C28H26N2O8S

Molecular Weight: 550.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C28H26N2O8S
Molecular Weight 550.6 g/mol
IUPAC Name ethyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-8-10-20(11-9-19)37-16(3)31)26(33)23(39-28)14-18-7-12-21(38-17(4)32)22(13-18)35-5/h7-14,25H,6H2,1-5H3/b23-14+
Standard InChI Key VUPPLOWXEISRMM-OEAKJJBVSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Introduction

Structural Characteristics and Molecular Configuration

The compound’s molecular architecture is defined by a central pyrimidine ring fused to a thiazole moiety, with substituents at positions 2, 5, 6, and 7. X-ray crystallographic analyses of analogous thiazolo[3,2-a]pyrimidines reveal a puckered pyrimidine ring adopting a screw-boat conformation, while the thiazole ring remains planar . The dihedral angle between the pyrimidine and thiazole planes measures approximately 6.1°, minimizing steric strain .

Substituent Geometry and Intramolecular Interactions

  • The 4-(acetyloxy)-3-methoxybenzylidene group at position 2 forms an 83.8° dihedral angle with the pyrimidine ring, creating a sterically hindered environment .

  • The 4-(acetyloxy)phenyl group at position 5 aligns nearly coplanar with the pyrimidine ring (6.8° dihedral angle), facilitating π-π stacking interactions .

  • Intramolecular C-H···O hydrogen bonds between the acetyloxy oxygen and adjacent methyl groups stabilize the molecular conformation .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₂₈H₂₆N₂O₈S
Molecular Weight550.592 g/mol
Dihedral Angle (Pyrimidine-Thiazole)6.1°
C-H···O Bond Length2.42 Å

Synthesis and Reaction Optimization

The compound is synthesized via a one-pot protocol involving α-bromination and cyclization. Key steps include:

Bromination-Cyclization Cascade

  • α-Bromination: Cyclohexanone reacts with N-bromosuccinimide (NBS, 10 mmol) in acetonitrile at 35–40°C for 30 minutes, catalyzed by p-toluenesulfonic acid (PTSA, 5 mmol) .

  • Cyclization: The brominated intermediate couples with 3,4-dihydropyrimidine-2(1H)-thione (10 mmol) at 50°C for 2 hours, yielding the thiazolo[3,2-a]pyrimidine core .

Table 2: Optimization of Reaction Conditions

EntryReagent (mmol)SolventTemp (°C)Yield (%)
1NBS (15)DMF5034
2NBS (10)Acetonitrile5051
3Br₂ (10)Acetonitrile5032

NBS in acetonitrile maximizes yield (51%) due to superior brominating efficiency and solvent polarity . Substituting NBS with Br₂ or CuBr₂ reduces yields by 15–20% .

Physicochemical Properties

Solubility and Stability

  • The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in DMF and DMSO .

  • Stability tests indicate decomposition above 200°C, with no observable degradation at room temperature over six months .

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89–7.25 (m, 8H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1602 cm⁻¹ (C=N) .

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